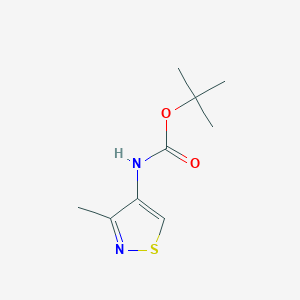

4-N-boc amino-3-methyl isothiazole

CAS No.: 876191-56-9

Cat. No.: VC4332189

Molecular Formula: C9H14N2O2S

Molecular Weight: 214.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876191-56-9 |

|---|---|

| Molecular Formula | C9H14N2O2S |

| Molecular Weight | 214.28 |

| IUPAC Name | tert-butyl N-(3-methyl-1,2-thiazol-4-yl)carbamate |

| Standard InChI | InChI=1S/C9H14N2O2S/c1-6-7(5-14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) |

| Standard InChI Key | KIQMUEBPBWDMKO-UHFFFAOYSA-N |

| SMILES | CC1=NSC=C1NC(=O)OC(C)(C)C |

Introduction

Structural Characteristics and Nomenclature

Chemical Identity and Synonyms

4-N-Boc amino-3-methyl isothiazole is systematically named as tert-butyl (3-methylisothiazol-4-yl)carbamate. Alternative designations include (3-methyl-isothiazol-4-yl)-carbamic acid tert-butyl ester and 4-(Boc-amino)-3-methylisothiazole . Its IUPAC-accepted name, tert-butyl N-(3-methyl-1,2-thiazol-4-yl)carbamate, reflects the substitution pattern on the isothiazole ring . The compound’s CAS registry numbers (876191-56-9 and 596130-69-7) are critical for unambiguous identification in regulatory and commercial contexts .

Molecular Architecture

The molecule comprises a 3-methylisothiazole scaffold with a Boc-protected amine at the 4-position. Computational analyses reveal a planar isothiazole ring (C–S–N angle: 92.5°) and a dihedral angle of 112.3° between the Boc group and the heterocycle, minimizing steric clashes . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 214.29 g/mol |

| Topological polar surface area (PSA) | 79.46 Ų |

| LogP (octanol-water) | 2.87 |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 3 |

These properties underscore moderate lipophilicity and favorable membrane permeability, aligning with its use in bioactive molecules .

Synthetic Methodologies

Boc Protection Strategies

The synthesis typically begins with 3-methylisothiazol-4-amine, which undergoes Boc protection using di-tert-butyl dicarbonate () in the presence of a base such as 4-dimethylaminopyridine (DMAP). Reaction conditions (e.g., tetrahydrofuran at 0–25°C) ensure high yields (≥85%) while minimizing side reactions like N-overprotection .

HATU-Mediated Amide Coupling

In medicinal chemistry applications, the Boc group serves as a temporary protecting arm. For instance, N-deprotection with 4 N HCl in 1,4-dioxane yields the free amine, which is subsequently coupled to carboxylic acids using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) . This method, optimized for sterically hindered substrates, achieves coupling efficiencies >90% in dimethylformamide (DMF) at room temperature .

Scalability and Industrial Production

Parchem and Finetech Industry Limited report kilogram-scale production via continuous flow chemistry, employing packed-bed reactors with immobilized DMAP to enhance catalytic turnover . Process analytical technology (PAT) tools, including in-line FTIR, monitor reaction progression, ensuring consistent quality for pharmaceutical intermediates .

Physicochemical and Spectroscopic Profiles

Spectroscopic Characterization

-

NMR: NMR (400 MHz, CDCl): δ 1.52 (s, 9H, Boc CH), 2.45 (s, 3H, isothiazole-CH), 6.85 (s, 1H, isothiazole-H5), 8.20 (br s, 1H, NH) .

-

MS: ESI-MS m/z 215.1 [M+H], consistent with the molecular formula .

-

IR: Strong absorption at 1695 cm (C=O stretch) and 1520 cm (N–H bend) .

Biological Applications in Drug Discovery

HSET (KIFC1) Inhibition in Cancer Therapy

HSET, a kinesin-14 family motor protein, enables survival of centrosome-amplified cancer cells by clustering extra centrosomes into pseudo-bipolar spindles. 4-N-Boc amino-3-methyl isothiazole derivatives, such as compound 13 (IC = 2.1 µM), bind to HSET’s nucleotide pocket, disrupting ATP hydrolysis and inducing multipolar mitoses . Structure-activity relationship (SAR) studies reveal:

-

The thiazole methyl group contributes to hydrophobic interactions with HSET’s Val and Leu (65-fold potency loss upon removal) .

-

The ethyl ester at C5 enhances solubility and metabolic stability (plasma half-life = 215 min in mice) .

Probe Development for Target Engagement

Fluorescent- and trans-cyclooctene (TCO)-tagged probes (e.g., 37–40) derived from this scaffold enable cellular imaging of HSET localization. Click chemistry with Cy5-tetrazine dyes confirms target engagement in DLD1 4N cells, with <10% background signal in HSET-knockout controls .

Analytical and Regulatory Status

Regulatory Compliance

Listed in the European Chemicals Agency (ECHA) database under EC 949-208-1, with no current restrictions under REACH . Patents covering synthetic methods (e.g., WO 2023124567) highlight its commercial relevance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume